1,2,3,4-Tetrazine

energetic materials detonation performance oxygen balance

1,2,3,4‑Tetrazine (CAS 290‑42‑6) is the vicinal isomer of the tetrazine family, a six‑membered aromatic heterocycle bearing four nitrogen atoms (molecular formula C₂H₂N₄, molecular weight 82.06 g mol⁻¹). The parent ring is inherently unstable but serves as the foundational scaffold for a rapidly expanding class of 1,2,3,4‑tetrazine‑1,3‑dioxides and fused polyheterocyclic derivatives that are under intense investigation as high‑energy‑density materials (HEDMs).

Molecular Formula C2H2N4
Molecular Weight 82.06 g/mol
CAS No. 290-42-6
Cat. No. B1252208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrazine
CAS290-42-6
Molecular FormulaC2H2N4
Molecular Weight82.06 g/mol
Structural Identifiers
SMILESC1=CN=NN=N1
InChIInChI=1S/C2H2N4/c1-2-4-6-5-3-1/h1-2H
InChIKeyDPOPAJRDYZGTIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrazine (CAS 290‑42‑6) – A High‑Nitrogen Vicinal Tetrazine Scaffold for Next‑Generation Energetic Materials


1,2,3,4‑Tetrazine (CAS 290‑42‑6) is the vicinal isomer of the tetrazine family, a six‑membered aromatic heterocycle bearing four nitrogen atoms (molecular formula C₂H₂N₄, molecular weight 82.06 g mol⁻¹) . The parent ring is inherently unstable but serves as the foundational scaffold for a rapidly expanding class of 1,2,3,4‑tetrazine‑1,3‑dioxides and fused polyheterocyclic derivatives that are under intense investigation as high‑energy‑density materials (HEDMs) [1]. With a nitrogen content of 68.3 wt%, the 1,2,3,4‑tetrazine core offers one of the highest nitrogen‑to‑carbon ratios among stable organic frameworks, driving exceptional heats of formation and detonation performance that distinguish it from the more widely commercialised 1,2,4,5‑tetrazine (s‑tetrazine) isomer [1][2].

Why 1,2,3,4‑Tetrazine Derivatives Cannot Be Replaced by 1,2,4,5‑Tetrazine or Conventional Explosives in High‑Energy Formulations


The three tetrazine isomers—1,2,3,4‑, 1,2,3,5‑, and 1,2,4,5‑tetrazine—exhibit fundamentally different electronic structures, stability profiles, and energetic signatures that preclude direct interchange in formulation design [1]. The parent 1,2,3,4‑tetrazine ring is thermodynamically less stable than s‑tetrazine and requires stabilisation as the 1,3‑dioxide or through annulation, yet this very lability translates into significantly higher gas‑phase enthalpies of formation and superior detonation velocities in its N‑oxide derivatives [2][3]. Commercial HEDMs such as RDX (1,3,5‑trinitro‑1,3,5‑triazinane) and HMX (1,3,5,7‑tetranitro‑1,3,5,7‑tetrazocane) achieve detonation pressures of ~34–39 GPa, whereas rationally designed 1,2,3,4‑tetrazine‑1,3‑dioxide derivatives have been computationally and experimentally shown to surpass 39.7 GPa while simultaneously offering the ability to tune oxygen balance to near‑zero—a parameter that 1,2,4,5‑tetrazine analogues struggle to achieve without sacrificing stability [4][5].

Quantitative Evidence Guide: Where 1,2,3,4‑Tetrazine‑Derived Materials Outperform Established Energetic Benchmarks


Zero‑Oxygen‑Balance TNF Surpasses RDX and HMX in Crystal Density, Detonation Velocity, and Detonation Pressure

The fused 1,2,3,4‑tetrazine derivative TNF (2,9‑bis(trinitromethyl)bis([1,2,4]triazolo)[1,5‑d:5′,1′‑f][1,2,3,4]tetrazine) achieves an ideal zero oxygen balance while delivering a crystal density of 1.94 g cm⁻³ at 296 K (1.995 g cm⁻³ at 150 K), a detonation velocity of 9470 m s⁻¹, and a detonation pressure of 39.7 GPa. These values markedly exceed those of the military benchmarks RDX (density 1.82 g cm⁻³, VD 8795 m s⁻¹, P 34.9 GPa) and HMX (density 1.91 g cm⁻³, VD 9144 m s⁻¹, P 39.2 GPa). Furthermore, the heat of detonation of TNF (7154 kJ kg⁻¹) significantly surpasses that of CL‑20 (6534 kJ kg⁻¹) [1].

energetic materials detonation performance oxygen balance

Computationally Designed 1,2,3,4‑Tetrazine Derivatives A and B Outperform CL‑20 in Detonation Velocity and Pressure

A density functional theory (BOP/TNP) study of six 1,2,3,4‑tetrazine‑based compounds predicted that derivatives A and B exhibit detonation velocities and detonation pressures superior to the current highest‑performing military explosive CL‑20 (HNIW). Compound B additionally features a very positive molecular resonance energy, indicating low ring strain and favourable stability for practical use with both high energy and low sensitivity [1].

theoretical chemistry detonation prediction high-energy-density materials

Engineered 1,2,3,4‑Tetrazine‑Based HEDMs Exhibit Higher Thermal Stability Than RDX and HMX

A systematic computational study of nitrogen‑rich tetrazine‑based high‑energy‑density molecules revealed that the designed compounds possess thermal stability exceeding that of the two most widely used nitramine explosives, RDX and HMX. The enhanced stability was attributed to the aromatic character of the tetrazine ring and the specific substitution pattern, which together raise the bond dissociation energy of the weakest C–NO₂ bonds [1].

thermal stability bond dissociation energy safety

1,2,3,4‑Tetrazine‑1,3‑Dioxide Framework Enables Zero Oxygen Balance While Maintaining Density Above 1.98 g cm⁻³ and Detonation Velocity Above 9500 m s⁻¹

A computer‑aided molecular design study of 1,2,3,4‑tetrazine‑1,3‑dioxide derivatives demonstrated that all designed compounds achieve densities exceeding 1.98 g cm⁻³ and detonation velocities above 9500 m s⁻¹. Importantly, the work identified four derivatives with an oxygen balance of exactly zero, a property that maximises energy release efficiency and minimises toxic by‑products. Such a combination of high density, high detonation velocity, and zero oxygen balance is exceedingly rare among conventional nitramine and nitroaromatic explosives [1].

oxygen balance density detonation velocity computer-aided design

Vicinal Tetrazine N‑Oxides Offer Tunable Stability‑Performance Balance Unavailable in 1,2,4,5‑Tetrazine Series

The parent 1,2,3,4‑tetrazine ring is inherently unstable and cannot be isolated in its unsubstituted form, a property that fundamentally differentiates it from the isolable s‑tetrazine (1,2,4,5‑tetrazine) isomer. However, partial or complete N‑oxidation to the 1,3‑dioxide stabilises the ring while tuning the electronic structure and density. The bond dissociation activation energy of the central N–N single bond in 1,2,3,4‑tetrazine‑1,3‑dioxides is calculated to be 250–280 kJ mol⁻¹, providing a quantitative metric for stability tuning that is absent in the 1,2,4,5‑tetrazine series, where the corresponding N‑oxides follow entirely different decomposition pathways [1][2].

N-oxide stabilization structure-property relationship vicinal tetrazine

Priority Application Scenarios for 1,2,3,4‑Tetrazine‑Based Energetic Materials


Next‑Generation High‑Performance Insensitive Munitions

The demonstrated ability of 1,2,3,4‑tetrazine‑1,3‑dioxide derivatives to simultaneously exceed the detonation performance of HMX and approach or surpass CL‑20 (VD > 9500 m s⁻¹, P > 39.7 GPa) while maintaining acceptable thermal stability makes them prime candidates for replacement of legacy nitramine fills in warheads, shaped charges, and penetrator explosives. The zero‑oxygen‑balance derivative TNF already exhibits detonation metrics superior to both RDX and HMX with a 9.5% higher heat of detonation than CL‑20, positioning 1,2,3,4‑tetrazine‑based materials for immediate evaluation in insensitive munition programmes that demand higher lethality without compromising safety [1][2].

Solid Rocket Propellant Oxidisers with Superior Specific Impulse

Compounds TBTD and TNF, built on the 1,2,3,4‑tetrazine framework, deliver specific impulse (Isp) values of 272 s and 269 s, respectively—significantly higher than conventional ammonium perchlorate‑based formulations (~260 s). When combined with the zero oxygen balance of TNF, this enables the formulation of solid propellants with higher mass‑specific thrust, reduced exhaust signature, and elimination of chlorine‑containing by‑products. Procurement teams supporting space launch or tactical missile propulsion should prioritise 1,2,3,4‑tetrazine‑1,3‑dioxide derivatives as drop‑in replacements for perchlorate oxidisers in solid grain formulations [1].

Computational Screening Libraries for In‑Silico Energetic Material Discovery

The rich body of DFT‑level data on 1,2,3,4‑tetrazine‑1,3‑dioxide derivatives—including computed densities, detonation velocities, detonation pressures, bond dissociation energies, and oxygen balances for hundreds of virtual compounds—provides an unparalleled foundation for machine‑learning‑driven materials discovery. Organisations investing in AI‑accelerated energetic material development can use these datasets as a benchmark training set, reducing the experimental synthesis burden by an estimated 60–80% and enabling faster iteration cycles compared to traditional trial‑and‑error approaches [3][4].

High‑Density Explosive Formulations for Deep‑Earth Penetration

With crystal densities exceeding 1.98 g cm⁻³—significantly higher than RDX (1.82 g cm⁻³) and comparable to or exceeding HMX (1.91 g cm⁻³)—1,2,3,4‑tetrazine‑1,3‑dioxide derivatives offer a density advantage that directly correlates with higher Gurney energy and greater penetration capability in earth‑penetrating weapons. The combination of high density, high detonation velocity, and zero oxygen balance in a single molecular framework is uniquely suited for munitions requiring maximum energy delivery to buried or hardened targets [4].

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